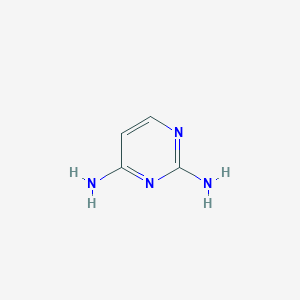

2,4-Diaminopyrimidine

Overview

Description

2,4-Diaminopyrimidine is a chemical compound that serves as a core structure for various derivatives with significant biological activities. It is a pyrimidine derivative with amino groups at the 2 and 4 positions, which can be further substituted to yield compounds with diverse pharmacological properties.

Synthesis Analysis

The synthesis of this compound derivatives involves various strategies, including C5-alkylation, cyclization, and reductive amination. For instance, 5-substituted 2,4-diaminopyrimidines can be prepared by alkylation or cyclization, followed by conversion to free phosphonic acids . Another approach involves the reductive amination of intermediates, such as 2,4-diaminopyrido[2,3-d]pyrimidine-6-carbonitrile, to afford target compounds with potential inhibitory activity against dihydrofolate reductase . Additionally, the synthesis of this compound nucleosides from cytidine has been described, highlighting an efficient route with high yields and minimal chromatographic steps .

Molecular Structure Analysis

The molecular structure of this compound derivatives can be influenced by the substituents attached to the pyrimidine ring. For example, the presence of an electron-donating nitrogen linked to C6 can change the preferred site of hydrolysis, leading to different oxopyrimidine isomers . The intramolecular hydrogen bonding within 2-ureido-4-ferrocenylpyrimidines and their ability to form complementary hydrogen bonds with guests like 2,6-diaminopyridine have been supported by XRD analysis and theoretical calculations .

Chemical Reactions Analysis

This compound derivatives undergo various chemical reactions, including alkylation, bromination, and hydrolysis. The reaction with elemental bromine, N-chloro-, or N-iodosuccinimide can yield 5-halogen-substituted derivatives . Hydrolysis of the amino groups in condensed this compound systems is a common method for synthesizing oxo-substituted pyrimidines, with the hydrolysis site influenced by substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are closely related to their molecular structure and substituents. For instance, the introduction of a 6-methylthio bridge to an aryl group in 2,4-diaminopyrido[2,3-d]pyrimidines can lead to compounds with selective inhibitory activity against dihydrofolate reductase . The intermolecular interactions and self-assembly processes of 2-acylamino and 2,4-bis(acylamino)pyrimidines have been analyzed by DFT, X-ray diffraction, and NMR spectral studies, revealing the importance of multiple noncovalent interactions .

Scientific Research Applications

Chemotherapy of Infectious Diseases

2,4-Diaminopyrimidines are studied for their role in inhibiting the enzyme dihydrofolate reductase, vital for life processes. This inhibition activity makes them targets for chemotherapy of infectious diseases (Roth & Cheng, 1982).

Treatment of Brain Tumors and Leukemia

These compounds can cross the blood-brain barrier, making them candidates for treating brain tumors and meningeal leukemia (Deangelis, Simmons, & Nichol, 1975).

Synthesis of Oxo-Substituted Pyrimidines

2,4-Diaminopyrimidines are used in hydrolysis processes for synthesizing oxo-substituted pyrimidines, valuable in various therapeutic contexts (Teixidó et al., 2001).

Anticancer and Anti-HIV Properties

Some synthesized 2,4-diaminopyrimidines have shown significant activity against leukemia, melanoma, non-small cell, CNS cancer, and HIV (Debi, 1997).

Dihydrofolate Reductase Inhibitors

Novel 2,4-diaminopyrimidines designed as dihydrofolate reductase inhibitors have been identified, with applications in high-throughput screening for enzymatic and antibacterial activity (Wyss et al., 2003).

Antimalarial Activity

2,4-diaminopyrimidines have been explored as antimalarials due to their role as antagonists of pteroylglutamic acid (Falco et al., 1951).

Histamine H4 Receptor Antagonists

A series of 2,4-diaminopyrimidines have been investigated as histamine H4 receptor antagonists, leading to potential applications in treating asthma and atopic dermatitis (Savall et al., 2014).

Immunostimulant Properties

Pyrimethamine, a 2,4-diaminopyrimidine, enhances antibody and delayed-type hypersensitivity responses, suggesting its potential as an immunostimulant in cancer or other debilitating illnesses (Thong & Ferrante, 1980).

Quantitative Structure-Activity Relationships

Studies using regression analysis and neural-network approaches on 2,4-diaminopyrimidines as DHFR inhibitors highlight the potential of neural networks in improving traditional QSAR methods (So & Richards, 1992).

In Vivo Efficacy Against Trypanosoma brucei

Research into 2,4-diaminopyrimidines has revealed compounds with in vivo efficacy against Trypanosoma brucei, a parasite responsible for sleeping sickness (Perales et al., 2011).

Mechanism of Action

Target of Action

2,4-Diaminopyrimidine primarily targets the enzyme dihydrofolate reductase (DHFR) . This enzyme plays a crucial role in the synthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . In addition, this compound has also been identified as a potent inhibitor of Trypanosoma brucei and related trypanosomatid protozoans .

Mode of Action

This compound inhibits DHFR, thereby blocking the biosynthesis of purines and pyrimidines . This disrupts bacterial DNA synthesis and leads to cell death . In the case of Trypanosoma brucei, the loss of viability following exposure to this compound is dependent on compound concentration and incubation time .

Biochemical Pathways

The inhibition of DHFR by this compound prevents the conversion of dihydrofolate to tetrahydrofolate . Tetrahydrofolate is a crucial cofactor in the synthesis of purine and pyrimidine nucleotides, which are essential for DNA synthesis and cell multiplication . Therefore, the inhibition of DHFR disrupts these biochemical pathways, leading to cell death .

Result of Action

The inhibition of DHFR by this compound leads to the failure of nuclear division at the time of schizont formation in erythrocytes and liver . This results in the death of the cell. In the case of Trypanosoma brucei, exposure to this compound results in irreversible effects on survival or commits the parasites to death .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other functional groups or interaction sites in the molecule. For instance, the presence of different functional groups or interaction sites can be exploited in the synthesis of higher-order cocrystals . Furthermore, the hydrophilicity of the compound can affect its ability to cross the cell wall of Mycobacterium tuberculosis .

Safety and Hazards

2,4-Diaminopyrimidine may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name |

pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-3-1-2-7-4(6)8-3/h1-2H,(H4,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAAWASYJIRZXSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166021 | |

| Record name | 2,4-Diaminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

156-81-0 | |

| Record name | 2,4-Diaminopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diaminopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Pyrimidinediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diaminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine-2,4-diyldiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIAMINOPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5ZY0JJP5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

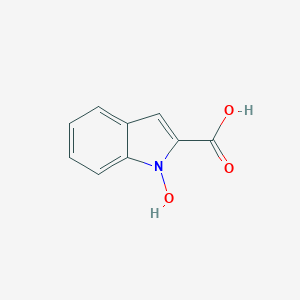

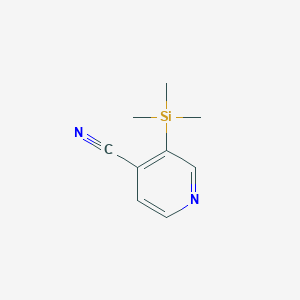

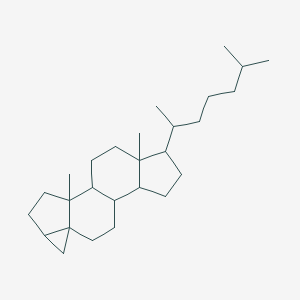

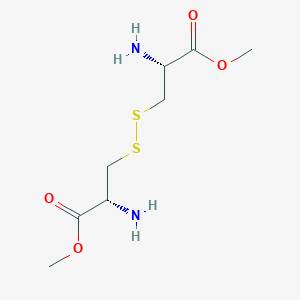

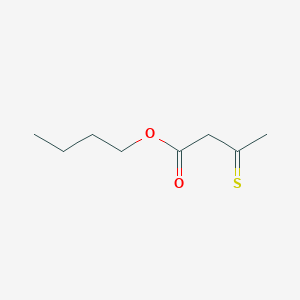

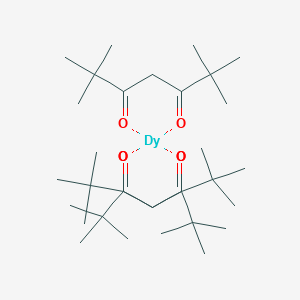

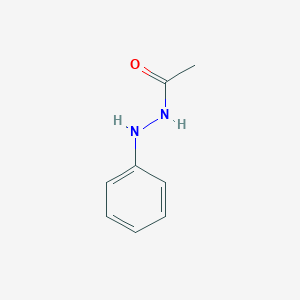

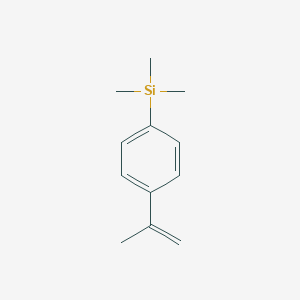

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of 2,4-diaminopyrimidine derivatives as antimicrobial agents?

A1: 2,4-diaminopyrimidines act as dihydrofolate reductase (DHFR) inhibitors. [, , , , ] DHFR is a key enzyme in the folate metabolic pathway, essential for the synthesis of purines, thymidylate, and several amino acids. [] By inhibiting DHFR, these compounds disrupt DNA synthesis and cell division in bacteria and other microorganisms. []

Q2: How do structural modifications of 2,4-diaminopyrimidines impact their activity against DHFR?

A2: Studies have shown that the presence of specific substituents on the this compound ring system significantly affects their binding affinity to DHFR. [, , , ] For example, bulky substituents at the 5-position generally enhance activity against E. coli DHFR, while smaller substituents are favored for bovine liver DHFR. [] This difference in structure-activity relationships can be exploited to develop more selective antibacterial agents.

Q3: What role does the 5-nitroso group play in the activity of 2,4-diaminopyrimidines as CDK2 inhibitors?

A3: The 5-nitroso group in compounds like NU6027 (6-cyclohexylmethoxy-5-nitroso-2,4-diaminopyrimidine) forms an intramolecular hydrogen bond with the adjacent 4-amino group. [, , ] This interaction forces the molecule into a pseudo-purine conformation, facilitating its binding to the ATP-binding site of CDK2. [, , , ]

Q4: Can the 5-nitroso group be replaced with other functional groups while maintaining activity against CDK2?

A4: Yes, research has shown that the 5-cyano-NNO-azoxy group can substitute the 5-nitroso group while retaining activity against CDK2. [, , ] These compounds exhibit similar potency to their nitroso counterparts. [, , ]

Q5: What spectroscopic techniques are commonly used to characterize this compound derivatives?

A5: Researchers commonly use a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to characterize 2,4-diaminopyrimidines. [, , , , ] These techniques provide information on the structure, purity, and presence of specific functional groups.

Q6: How has computational chemistry contributed to understanding the interaction of 2,4-diaminopyrimidines with their target enzymes?

A6: Molecular modeling studies have been instrumental in visualizing the binding interactions of 2,4-diaminopyrimidines with enzymes like DHFR and CDK2. [, , , ] These studies have provided valuable insights into the key structural features responsible for activity, aiding in the design of more potent and selective inhibitors.

Q7: What are the key structural features of 2,4-diaminopyrimidines that contribute to their interaction with DHFR?

A7: The this compound ring system forms crucial hydrogen bonds with residues in the active site of DHFR. [, , ] The aromatic ring at the 5-position typically participates in hydrophobic interactions, further stabilizing the enzyme-inhibitor complex. [, , ]

Q8: Have Quantitative Structure-Activity Relationship (QSAR) studies been conducted on 2,4-diaminopyrimidines?

A8: Yes, QSAR studies have been conducted to correlate the physicochemical properties of 2,4-diaminopyrimidines with their biological activity. [, , , ] These studies have identified key parameters, such as hydrophobicity (logP) and steric factors (MR), influencing their potency and selectivity.

Q9: What are some of the potential applications of this compound derivatives beyond their antimicrobial properties?

A9: 2,4-diaminopyrimidines have shown promise as potential anticancer agents, particularly as CDK2 inhibitors. [, , ] Their ability to disrupt cell cycle progression makes them attractive candidates for further research in oncology.

Q10: Are there any ongoing challenges in the development of this compound-based drugs?

A10: Despite their potential, challenges remain in optimizing the pharmacological properties of 2,4-diaminopyrimidines, including improving their solubility, bioavailability, and reducing potential toxicity. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.